molecular formula C12H14ClNO2 B14380208 N-(1-Chloro-2-oxopentyl)benzamide CAS No. 88297-83-0

N-(1-Chloro-2-oxopentyl)benzamide

Cat. No.: B14380208
CAS No.: 88297-83-0
M. Wt: 239.70 g/mol
InChI Key: JZVRWLSIMACTOE-UHFFFAOYSA-N
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Description

N-(1-Chloro-2-oxopentyl)benzamide is an organic compound with the molecular formula C12H14ClNO2. It contains a benzamide group attached to a 1-chloro-2-oxopentyl chain. This compound is characterized by its aromatic benzene ring, a secondary amide group, and a ketone group in the aliphatic chain .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Chloro-2-oxopentyl)benzamide typically involves the reaction of benzamide with 1-chloro-2-oxopentane under specific conditions. One common method involves the use of a base such as triethylamine (TEA) in a solvent like tetrahydrofuran (THF). The reaction is carried out at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(1-Chloro-2-oxopentyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1-Chloro-2-oxopentyl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical products

Mechanism of Action

The mechanism of action of N-(1-Chloro-2-oxopentyl)benzamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The presence of the ketone and amide groups allows it to participate in various biochemical pathways, affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a ketone and an amide group allows it to participate in a wide range of chemical reactions and interact with various biological targets .

Properties

CAS No.

88297-83-0

Molecular Formula

C12H14ClNO2

Molecular Weight

239.70 g/mol

IUPAC Name

N-(1-chloro-2-oxopentyl)benzamide

InChI

InChI=1S/C12H14ClNO2/c1-2-6-10(15)11(13)14-12(16)9-7-4-3-5-8-9/h3-5,7-8,11H,2,6H2,1H3,(H,14,16)

InChI Key

JZVRWLSIMACTOE-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C(NC(=O)C1=CC=CC=C1)Cl

Origin of Product

United States

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